7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride
Overview
Description
7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 . It is also known by its CAS Number: 1334536-89-8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14;;/h1-5,15H,6-12H2;2*1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator . The compound has a molecular weight of 289.25 .Scientific Research Applications
Antitubercular Agents
7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride and its derivatives have been explored as potent antitubercular agents. Wang et al. (2020) synthesized new benzothiazinone derivatives containing this compound, which showed excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).
Anticonvulsant Agents
Lazić et al. (2017) studied the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, revealing potential applications as anticonvulsant agents. Their research provides insights into the development of new anticonvulsant drugs (Lazić et al., 2017).
Synthesis of Derivatives
Khrustaleva et al. (2017) focused on the aminomethylation reaction of a related compound, leading to the formation of various diazaspiro[3.7]nonane derivatives. This demonstrates the chemical versatility of the spiro nonane structure in synthetic chemistry (Khrustaleva et al., 2017).
Methodological Improvements in Synthesis
Ji Zhiqin (2004) reported on an improved synthesis method for Diazaspiro[4.4] nonane, highlighting advancements in the efficiency and yield of synthesizing such compounds (Zhiqin, 2004).
Safety and Hazards
Properties
IUPAC Name |
7-benzyl-2,7-diazaspiro[3.5]nonane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14;;/h1-5,15H,6-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNVLZCJFDMBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.